molecular formula C15H18N2O2 B12889058 5(2H)-Isoxazolone, 3-phenyl-4-(1-piperidinylmethyl)- CAS No. 61194-87-4

5(2H)-Isoxazolone, 3-phenyl-4-(1-piperidinylmethyl)-

Cat. No.: B12889058
CAS No.: 61194-87-4
M. Wt: 258.32 g/mol
InChI Key: ZFHLQVWPUVJFDE-UHFFFAOYSA-N
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Description

3-phenyl-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from an oxime and a chlorinating agent such as N-chlorosuccinimide (NCS).

    Introduction of the Piperidin-1-ylmethyl Group: The piperidin-1-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the isoxazole intermediate with piperidine in the presence of a suitable base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-1-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Piperidine in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazoles with different functional groups.

Scientific Research Applications

3-phenyl-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound has been studied for its potential as an anti-inflammatory agent.

    Pharmacology: It may have applications in the development of new drugs targeting specific receptors or enzymes.

    Biology: The compound can be used as a tool to study biological pathways and mechanisms.

    Industry: It may have applications in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-phenyl-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-phenyl-4-(morpholin-4-ylmethyl)isoxazol-5(2H)-one: Similar structure but with a morpholine group instead of a piperidine group.

    3-phenyl-4-(pyrrolidin-1-ylmethyl)isoxazol-5(2H)-one: Similar structure but with a pyrrolidine group instead of a piperidine group.

Uniqueness

3-phenyl-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one is unique due to the presence of the piperidin-1-ylmethyl group, which may confer specific biological activity and pharmacological properties. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.

Properties

CAS No.

61194-87-4

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

3-phenyl-4-(piperidin-1-ylmethyl)-2H-1,2-oxazol-5-one

InChI

InChI=1S/C15H18N2O2/c18-15-13(11-17-9-5-2-6-10-17)14(16-19-15)12-7-3-1-4-8-12/h1,3-4,7-8,16H,2,5-6,9-11H2

InChI Key

ZFHLQVWPUVJFDE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(NOC2=O)C3=CC=CC=C3

Origin of Product

United States

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